methyl (15S,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate
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Overview
Description
Methyl (15S,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[96202,708,18It is characterized by its intricate arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (15S,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate involves multiple steps, typically starting with the formation of the core pentacyclic structure. This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process typically includes purification steps such as crystallization or chromatography to obtain the compound in high purity. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to monitor the synthesis and ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (15S,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product .
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl (15S,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate has several applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.
Medicine: Research into its potential therapeutic effects, particularly in neuropharmacology, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl (15S,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (13R,15R,17S,19R)-13-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
- Methyl (15R,17R,19S)-15-ethyl-17-hydroxy-4-methoxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),13-pentaene-17-carboxylate
Uniqueness
What sets methyl (15S,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate apart from similar compounds is its specific stereochemistry and functional groups. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H26N2O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl (15S,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,15,25H,3,6,9-13H2,1-2H3/t15?,20-,21+/m0/s1 |
InChI Key |
BIQUWLFSQDQZPS-JDGCJKAJSA-N |
Isomeric SMILES |
CC[C@@]12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OC)O |
Canonical SMILES |
CCC12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |
Origin of Product |
United States |
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